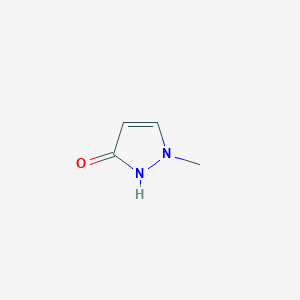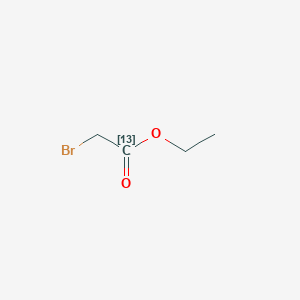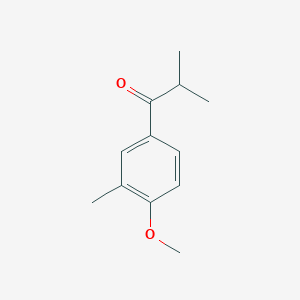
4-Fluorobenzoil cianuro
Descripción general
Descripción
4-Fluorobenzoyl cyanide is a useful research compound. Its molecular formula is C8H4FNO and its molecular weight is 149.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Fluorobenzoyl cyanide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluorobenzoyl cyanide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Baterías de iones de litio que mejoran la dinámica de la interfaz
El 4-Fluorobenzoil cianuro se ha identificado como un solvente estéricamente impedido que puede acelerar la dinámica de la interfaz en las baterías de iones de litio (LIB). El rendimiento electroquímico de las LIB a menudo se ve obstaculizado por la lenta dinámica de la interfaz. Afortunadamente, la estructura de solvatación de Li+ conecta el electrolito a granel y la química de la interfaz, proporcionando una vía para mejorar la cinética electroquímica en las LIB .
Química de coordinación que construye estructuras de coordinación voluminosas
Específicamente, el this compound presenta impedimento estérico y un centro básico de Lewis débil, que está diseñado para construir una estructura de coordinación voluminosa con Li+. Esto debilita la interacción ion-dipolo (Li+ –solventes) pero promueve la atracción culómbica (Li+ –aniones) a una concentración normal de sal de Li .
Actividad anticancerígena Síntesis de derivados de flavona
Un compuesto sintetizado utilizando this compound, [3-(4-fluorobenzoil)-5-hidroxi-4’-fluoroflavona], ha mostrado una prometedora actividad antiproliferativa. Las flavonas sintetizadas con un sustituyente F en la posición 4’ demuestran una mayor actividad que otros derivados de flavona, particularmente contra las líneas celulares de cáncer HeLa y MCF-7 .
Mecanismo De Acción
Target of Action
The primary target of 4-Fluorobenzoyl Cyanide is the solvation structure of lithium ions (Li+) in lithium-ion batteries (LIBs) . This structure bridges the bulk electrolyte and interfacial chemistry, providing a pathway for promoting electrochemical kinetics in LIBs .
Mode of Action
4-Fluorobenzoyl Cyanide, featuring steric hindrance and a weak Lewis basic center, is designed to construct a bulky coordination structure with Li+. This results in a weakening of the ion–dipole interaction (Li+–solvents) but promotes coulombic attraction (Li+–anions) at a normal Li salt concentration . This sterically-controlled solvation chemistry reduces the interfacial barrier .
Biochemical Pathways
The compound affects the interfacial kinetics in lithium-ion batteries by tuning the Li+ coordination chemistry based on solvent molecular engineering . This results in improved rate performance, as demonstrated practically in LiFePO4//graphite pouch cells .
Pharmacokinetics
By altering the solvation structure of Li+, it improves the interfacial kinetics and thus the overall performance of the battery .
Result of Action
The result of the action of 4-Fluorobenzoyl Cyanide is an improvement in the electrochemical performance of lithium-ion batteries. It achieves this by reducing the interfacial barrier, which contributes to improved rate performance .
Action Environment
The action of 4-Fluorobenzoyl Cyanide is influenced by the concentration of Li salt in the electrolyte of the battery. At a normal Li salt concentration, the compound is able to construct a bulky coordination structure with Li+, which improves the interfacial kinetics .
Safety and Hazards
4-Fluorobenzoyl cyanide is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment .
Direcciones Futuras
4-Fluorobenzoyl cyanide has potential applications in improving the electrochemical performance of lithium-ion batteries. Its use as a solvent can reduce the interfacial barrier and contribute to improved rate performance . This opens a new avenue for enhancing electrochemical kinetics in lithium-ion batteries .
Propiedades
IUPAC Name |
4-fluorobenzoyl cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUDHPAOIWMELX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468506 | |
| Record name | 4-FLUOROBENZOYL CYANIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
658-13-9 | |
| Record name | 4-FLUOROBENZOYL CYANIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4-Fluorobenzoyl cyanide used in polymer synthesis?
A1: 4-Fluorobenzoyl cyanide acts as a crucial building block in the synthesis of a novel poly(aryl ether) containing 4-Chloro-2,5-diphenyloxazole []. This process involves a two-step reaction:
Q2: What are the characteristics of the resulting poly(aryl ether)?
A2: The synthesized poly(aryl ether) exhibits promising properties, including:
- High Molecular Weight: The polymerization reaction can yield polymers with weight-average molar masses reaching up to 2.81 x 104 g mol-1 as determined by Gel Permeation Chromatography (GPC) [].
- Thermal Stability: These polymers demonstrate exceptional thermal stability, withstanding temperatures up to 363 °C before a 5% weight loss occurs in a nitrogen atmosphere, as measured by Thermogravimetric Analysis (TGA) [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![9H-fluoren-9-ylmethyl N-[(2S)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate](/img/structure/B1339072.png)







